3-Ethyl-2,3,4-trimethylpentane

Description

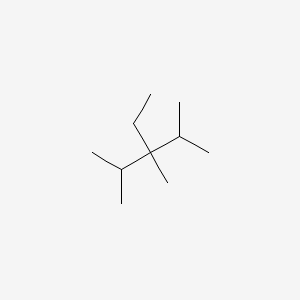

Structure

2D Structure

3D Structure

Properties

CAS No. |

52897-19-5 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-2,3,4-trimethylpentane |

InChI |

InChI=1S/C10H22/c1-7-10(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |

InChI Key |

OHZNMGSGEFVFTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,3,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylpentane is a saturated branched-chain alkane with the molecular formula C10H22. As a member of the decane (B31447) isomer family, it is a colorless liquid at room temperature and is characterized by its non-polar nature. This document provides a comprehensive overview of its core chemical and physical properties, relevant experimental protocols for their determination, and its relationship to other structural isomers. While not directly used in drug development, understanding the properties of such alkanes is fundamental in fields like solvent chemistry, fuel science, and as reference standards in various analytical techniques.

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below. These values are crucial for its application as a solvent, in chemical synthesis, and for safety considerations.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Boiling Point | 166.6 °C at 760 mmHg | [1] |

| Density | 0.731 g/cm³ | [1] |

| Flash Point | 46.4 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.71470 | [1] |

| Refractive Index | 1.41 | [1] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | |

| Melting Point | Data not readily available; estimated to be low, similar to other branched alkanes. |

Experimental Protocols

The determination of the physicochemical properties of liquid alkanes like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in the Thiele tube containing the heating fluid.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and a balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using the analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Synthesis and Production

A specific, high-yield synthesis protocol for this compound is not widely documented in the chemical literature, as it is not a commercially produced chemical in large quantities. However, it is known to be formed as a minor by-product during the alkylation process used in the petroleum industry to produce high-octane gasoline components like 2,2,4-trimethylpentane (B7799088) (isooctane).

The industrial production of isooctane (B107328) typically involves the reaction of isobutane (B21531) with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. Under the reaction conditions, various side reactions and rearrangements can occur, leading to the formation of other decane isomers, including this compound. The separation of these closely related isomers is challenging due to their similar boiling points and requires fractional distillation.

Logical Relationships: Structural Isomerism in Decanes

This compound is one of 75 structural isomers of decane. The following diagram illustrates the relationship between this compound and a few of its isomers, showcasing the diversity of structures that can be formed from the same molecular formula.

Caption: Relationship of this compound to other decane isomers.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound. The data and protocols presented are essential for researchers and scientists working with this compound or in related fields requiring a fundamental understanding of alkane chemistry. While not a compound of direct pharmaceutical interest, its properties and relationships to other isomers are illustrative of the structural complexity and physicochemical diversity of hydrocarbons.

References

In-Depth Technical Guide: 3-Ethyl-2,3,4-trimethylpentane (CAS: 52897-19-5)

Disclaimer: This document summarizes the publicly available technical data for 3-Ethyl-2,3,4-trimethylpentane. Extensive searches for its biological activity, role in drug development, and detailed experimental protocols for biological applications yielded no specific information. Therefore, this guide focuses on the compound's fundamental physicochemical properties.

Chemical Identity and Structure

This compound is a highly branched alkane and an isomer of decane.[1] Its structure consists of a five-carbon pentane (B18724) backbone with an ethyl group and three methyl groups at various positions.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 52897-19-5[2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 2,3,4-Trimethyl-3-ethylpentane[3] |

| Molecular Formula | C₁₀H₂₂[2][3][4] |

| Molecular Weight | 142.28 g/mol [2][3] |

| InChI Key | OHZNMGSGEFVFTI-UHFFFAOYSA-N[2][3] |

| SMILES | CCC(C)(C(C)C)C(C)C[2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for its handling, storage, and use in any experimental setting.

Table 2: Physicochemical Data

| Property | Value | Source |

| Density | 0.731 g/cm³ | [5] |

| Boiling Point | 166.6 °C at 760 mmHg | [5] |

| Flash Point | 46.4 °C | [5] |

| Refractive Index | 1.41 | [5] |

| LogP | 3.71470 | [5] |

| Kovats Retention Index | Standard non-polar: 969 | [2] |

Synthesis and Availability

Spectroscopic Data

While no graphical spectra are available in the public search results, the Kovats retention index is available, which is a key piece of data for gas chromatography.[2] For detailed spectroscopic information such as ¹H NMR, ¹³C NMR, and mass spectrometry, direct experimental analysis would be required.

Biological Activity and Drug Development Potential

There is a significant lack of publicly available information regarding the biological activity of this compound. Extensive searches of scientific literature and databases revealed no studies on its pharmacological, toxicological, or any other biological effects. Consequently, its potential for use in drug development is currently unknown. There are no reported signaling pathways associated with this compound.

Experimental Protocols

Consistent with the absence of biological activity data, no experimental protocols for the use of this compound in biological assays or as a therapeutic agent have been published.

Safety and Handling

Specific safety data sheets (SDS) for this compound are not widely available. However, based on the data for structurally similar, flammable alkanes like 2,2,4-trimethylpentane (B7799088) and 2,3,4-trimethylpentane, the following precautions are advised:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from heat, sparks, and open flames.[1][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1]

-

Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation. Inhalation may cause drowsiness or dizziness.[6]

Conclusion

This compound is a well-characterized compound in terms of its basic physicochemical properties. However, for an audience of researchers, scientists, and drug development professionals, the critical information regarding its biological effects, mechanisms of action, and potential therapeutic applications is entirely absent from the public domain. Further research would be necessary to elucidate any potential role for this molecule in a biological or pharmaceutical context.

Visualizations

Due to the lack of data on biological pathways, experimental workflows, or logical relationships pertinent to drug development for this compound, no diagrams can be generated.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | C10H22 | CID 521433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentane, 3-ethyl-2,3,4-trimethyl- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS#:52897-19-5 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

3-Ethyl-2,3,4-trimethylpentane IUPAC nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Ethyl-2,3,4-trimethylpentane

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain as the parent structure, and then naming and locating any substituent groups attached to this chain.[1] The process involves a hierarchical set of rules that address chain selection, numbering, and substituent naming. This guide provides a detailed analysis of the IUPAC name "this compound," demonstrating the rigorous application of these rules to a complex branched alkane.

Analysis of the Proposed Structure: this compound

To verify the correctness of the name, we must first deconstruct it to draw the corresponding chemical structure.

-

Parent Chain: The root name "pentane" indicates a five-carbon parent chain.

-

Substituents: The prefixes indicate the following groups attached to the pentane (B18724) chain:

-

One ethyl group (-CH₂CH₃) at carbon position 3.

-

Three methyl groups (-CH₃) at carbon positions 2, 3, and 4.

-

Based on this information, the two-dimensional structure is drawn as follows:

Figure 1: Chemical structure corresponding to this compound.

Systematic Application of IUPAC Nomenclature Rules

The following sections detail the step-by-step process of applying IUPAC rules to the structure shown in Figure 1 to derive its correct systematic name.

Rule 1: Identification of the Parent Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms.[1][2] In complex molecules, this may not be the most obvious horizontal chain.

-

Horizontal Chain: The horizontal chain consists of 5 carbon atoms.

-

Alternative Chains: We must trace all possible continuous paths. For instance, a path starting from the ethyl group's terminal carbon through to the end of the pentane chain is also 5 carbons long (CH₃-CH₂-C₃-C₄-C₅).

In this structure, multiple paths result in a maximum chain length of five carbons. According to IUPAC rules, if two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.

-

Path A (Horizontal Chain): This choice results in a pentane parent chain with four substituents: a methyl group at C2, an ethyl and a methyl group at C3, and a methyl group at C4.

-

Path B (Through the Ethyl Group): Choosing the chain that includes the ethyl group (e.g., C1-C2-C3-CH₂(ethyl)-CH₃(ethyl)) results in a pentane parent chain with three substituents: a methyl group at C2, a methyl group at C3, and an isopropyl group at C3.

Since Path A yields a greater number of substituents (4 vs. 3), the five-carbon horizontal chain is correctly chosen as the parent chain. The parent alkane is pentane .

Rule 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locants (positions) to the substituents.[1] Numbering should start from the end that is nearest to a substituent.

-

Numbering Left-to-Right: Substituents are located at positions 2, 3, 3, and 4.

-

Numbering Right-to-Left: Substituents are located at positions 2, 3, 3, and 4.

Both numbering directions produce the identical set of locants {2, 3, 3, 4}. In case of such a tie, the tie is broken by applying alphabetical order to the substituent names. The numbering is chosen that gives the lower number to the group cited first in the name.[3] The substituents are "ethyl" and "methyl." Since "ethyl" comes before "methyl" alphabetically, we check its position. In both numbering schemes, the ethyl group is on carbon 3. As there is no difference, the name remains unambiguous.

Rule 3: Naming and Ordering the Substituents

The substituents attached to the parent chain are identified and named.

-

At position 2: one methyl group.

-

At position 3: one ethyl group and one methyl group.

-

At position 4: one methyl group.

This gives a total of one ethyl group and three methyl groups. When multiple identical substituents are present, prefixes such as "di-", "tri-", or "tetra-" are used.[4] Therefore, the three methyl groups are collectively named trimethyl .

The final name is assembled by listing the substituents in alphabetical order. Note that prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.[1]

-

Ethyl

-

Trimethyl

Conclusion: The Correct IUPAC Name

By systematically applying the IUPAC rules, the final name is constructed as follows:

This compound

The analysis confirms that the provided name is indeed the correct and unambiguous IUPAC name for the molecule. The selection of "pentane" as the parent chain is justified by the rule prioritizing the chain with the most substituents when lengths are equal. The numbering and alphabetical ordering are also consistent with IUPAC conventions. The name is also confirmed by major chemical databases such as PubChem and the National Institute of Standards and Technology (NIST).[5][6]

Data Summary

The key nomenclature data is summarized in the table below.

| Parameter | Description |

| Molecular Formula | C₁₀H₂₂[5][6] |

| Parent Chain | Pentane |

| Number of Carbons in Parent Chain | 5 |

| Substituents | Ethyl (x1), Methyl (x3) |

| Locants of Substituents | 2-(methyl), 3-(ethyl), 3-(methyl), 4-(methyl) |

| Final IUPAC Name | This compound |

| CAS Registry Number | 52897-19-5[5] |

Experimental Protocols

This document serves as a technical guide to the nomenclature of a specific chemical compound. Detailed experimental protocols for the synthesis, purification, or analysis of this compound are beyond the scope of this guide. Researchers seeking such information should consult chemical synthesis databases and scientific literature, using the compound's name and its CAS Registry Number (52897-19-5) as primary identifiers.

Visualizations

Logical Workflow for IUPAC Naming

The following diagram illustrates the decision-making process for naming the compound.

Caption: Logical workflow for determining the IUPAC name of the target molecule.

Structural Diagram with Numbering and Substituents

The following diagram provides a clear, numbered representation of the final named structure.

Caption: Numbered parent chain and identified substituents for the molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Pentane, 3-ethyl-2,3,4-trimethyl- [webbook.nist.gov]

- 6. This compound | C10H22 | CID 521433 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of 3-Ethyl-2,3,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the molecular structure of 3-Ethyl-2,3,4-trimethylpentane (CAS No. 52897-19-5), a highly branched saturated acyclic hydrocarbon with the molecular formula C₁₀H₂₂. Due to the limited availability of direct experimental data for this specific isomer of decane, this guide leverages predicted spectroscopic data and established principles of organic chemistry to elucidate its structural and chemical characteristics. It is intended to serve as a comprehensive resource for researchers in fields where the detailed molecular structure of aliphatic hydrocarbons is of interest, including but not limited to drug development, materials science, and computational chemistry.

Introduction

This compound is one of the 75 constitutional isomers of decane. Its highly branched structure imparts distinct physical and chemical properties compared to its linear or less-branched counterparts. Understanding these properties at a molecular level is crucial for applications where intermolecular interactions, steric hindrance, and reactivity play a significant role. This guide presents a theoretical characterization of its molecular structure, including predicted spectroscopic data and general experimental protocols for the synthesis and analysis of similar highly branched alkanes.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a five-carbon pentane (B18724) backbone with an ethyl group at the C3 position and methyl groups at the C2, C3, and C4 positions.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | PubChem[1] |

| Molecular Weight | 142.28 g/mol | PubChem[1] |

| CAS Number | 52897-19-5 | PubChem[1] |

| Boiling Point | 163-164 °C (Predicted) | ChemSpider |

| Density | 0.76 g/cm³ (Predicted) | ChemSpider |

| Refractive Index | 1.424 (Predicted) | ChemSpider |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, this section presents predicted spectroscopic data for this compound based on computational models. Online prediction tools were utilized for generating the NMR spectra.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to be complex due to the number of chemically similar but non-equivalent protons. The signals are anticipated to appear in the typical upfield region for alkanes (0.8 - 1.7 ppm).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.8-1.0 | Multiple overlapping signals | ~18H | Methyl (CH₃) groups |

| ~1.1-1.4 | Multiple overlapping signals | ~2H | Methylene (CH₂) group of the ethyl substituent |

| ~1.5-1.7 | Multiple overlapping signals | ~2H | Methine (CH) groups |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are expected in the typical range for sp³ hybridized carbons in alkanes.

| Chemical Shift (ppm) | Assignment |

| ~10-20 | Methyl (CH₃) carbons |

| ~25-35 | Methylene (CH₂) carbon of the ethyl substituent |

| ~35-45 | Methine (CH) carbons |

| ~40-50 | Quaternary (C) carbon |

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of a highly branched alkane like this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations.[2][3][4][5][6]

| Wavenumber (cm⁻¹) | Vibration |

| 2850-2960 | C-H stretch |

| 1450-1470 | C-H bend (scissoring) |

| 1370-1380 | C-H bend (methyl rock) |

The absence of significant absorptions outside of these regions can confirm the purity of the alkane and the absence of functional groups containing heteroatoms.

Mass Spectrometry (Expected Fragmentation)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will be dominated by the cleavage of C-C bonds, leading to the formation of stable carbocations. The most abundant fragments are typically formed through the loss of alkyl radicals.

| m/z | Possible Fragment Ion |

| 127 | [M - CH₃]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

While specific experimental protocols for this compound are not available in the literature, this section outlines general methodologies for the synthesis and characterization of highly branched alkanes.

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes can be challenging. Common strategies involve the coupling of smaller alkyl fragments or the rearrangement of less branched precursors. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for highly branched alkanes.

Methodology:

-

Starting Material Selection: Choose appropriate smaller, functionalized alkanes (e.g., alkyl halides) or alkenes as precursors.

-

Carbon-Carbon Bond Formation: Employ coupling reactions such as Grignard reactions or Wurtz reactions to assemble the carbon skeleton. Alternatively, acid-catalyzed isomerization of less branched alkanes can be used.

-

Purification: The crude product is purified using techniques like fractional distillation or preparative gas chromatography to isolate the desired isomer.

Characterization of Alkanes

A combination of chromatographic and spectroscopic techniques is typically employed for the structural elucidation and purity assessment of alkanes.

Caption: General workflow for the characterization of alkanes.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a nonpolar capillary column. The temperature program is optimized to separate isomers.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer to obtain their mass spectra and fragmentation patterns.[7][8][9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified alkane in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl).

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for C-H and C-C vibrations.

-

Conclusion

This technical guide provides a comprehensive overview of the molecular structure of this compound based on predicted data and established chemical principles. While experimental data for this specific isomer remains scarce, the information presented herein offers valuable insights for researchers and professionals working with highly branched alkanes. The general experimental protocols outlined provide a foundation for the synthesis and characterization of this and similar molecules. Further experimental investigation is warranted to validate the predicted data and fully characterize the properties of this complex hydrocarbon.

References

- 1. This compound | C10H22 | CID 521433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. IR spectrum: Alkanes [quimicaorganica.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,3,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-Ethyl-2,3,4-trimethylpentane, a saturated acyclic alkane with the chemical formula C₁₀H₂₂. While seemingly a simple hydrocarbon, its structure contains multiple chiral centers, leading to the existence of several stereoisomers. Understanding the unique three-dimensional arrangements of these isomers is crucial in various fields, including asymmetric synthesis, catalysis, and materials science, where stereochemistry can significantly influence physical properties and chemical reactivity.

Molecular Structure and Stereoisomerism

This compound possesses two chiral centers at carbon atoms C3 and C4. A chiral center is a carbon atom bonded to four different substituent groups.

-

C3 (Carbon 3): Bonded to an ethyl group (-CH₂CH₃), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a sec-butyl group.

-

C4 (Carbon 4): Bonded to a hydrogen atom, a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and the rest of the carbon chain.

The presence of two chiral centers gives rise to a maximum of 2ⁿ = 2² = 4 possible stereoisomers. These consist of two pairs of enantiomers. The four stereoisomers are:

-

(3R,4R)-3-Ethyl-2,3,4-trimethylpentane

-

(3S,4S)-3-Ethyl-2,3,4-trimethylpentane

-

(3R,4S)-3-Ethyl-2,3,4-trimethylpentane

-

(3S,4R)-3-Ethyl-2,3,4-trimethylpentane

The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between any non-enantiomeric pair (e.g., (3R,4R) and (3R,4S)) is diastereomeric.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Mixture of Stereoisomers)

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| Boiling Point | 169 °C[1] |

Experimental Protocols

The synthesis and separation of individual stereoisomers of chiral alkanes like this compound present significant challenges due to their low reactivity and the subtle differences between isomers. However, several general strategies can be employed.

Enantioselective Synthesis

The targeted synthesis of a specific enantiomer can be achieved through asymmetric synthesis, a process that utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For branched alkanes, this often involves the stereoselective construction of the chiral centers. A general approach could involve the asymmetric hydrogenation of a prochiral alkene precursor.

General Protocol for Asymmetric Hydrogenation:

-

Precursor Synthesis: Synthesize a suitable prochiral alkene precursor to this compound. This could involve a multi-step synthesis to construct the carbon skeleton with a double bond at a key position.

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) is prepared in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or methanol).

-

Hydrogenation: The alkene precursor is dissolved in the same solvent and added to the catalyst solution. The reaction vessel is then placed under a hydrogen atmosphere (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete.

-

Purification: The resulting saturated alkane is purified from the catalyst and any byproducts using column chromatography on silica (B1680970) gel.

-

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Diastereoselective Synthesis

The synthesis of a specific pair of diastereomers can be achieved through diastereoselective reactions. This often involves using a substrate with a pre-existing chiral center to influence the creation of a new chiral center.

General Protocol for Diastereoselective Alkylation:

-

Substrate Preparation: A chiral ketone or aldehyde containing one of the desired chiral centers is prepared.

-

Nucleophilic Addition: The chiral carbonyl compound is reacted with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) to introduce the remaining part of the carbon skeleton and create the second chiral center. The stereochemical outcome is directed by the existing chiral center.

-

Deprotection/Modification: The resulting alcohol is then deoxygenated to the corresponding alkane through a series of reactions, such as conversion to a tosylate followed by reduction with a hydride reagent.

-

Purification and Analysis: The diastereomeric ratio of the product is determined by GC or NMR spectroscopy, and the desired diastereomer is purified by column chromatography or fractional distillation.

Separation of Stereoisomers

For a mixture of stereoisomers, separation into individual components is a critical step.

Diastereomers have different physical properties and can therefore be separated by conventional laboratory techniques such as fractional distillation or column chromatography.

General Protocol for Fractional Distillation:

-

A mixture of diastereomers is placed in a distillation flask equipped with a fractionating column.

-

The mixture is heated, and the vapor phase, enriched in the more volatile diastereomer, rises through the column.

-

The vapor condenses and is collected as the distillate. The efficiency of the separation depends on the difference in boiling points and the efficiency of the fractionating column.

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral resolution involves the use of a chiral resolving agent or a chiral stationary phase to create a diastereomeric interaction, allowing for separation.

General Protocol for Chiral Gas Chromatography (GC):

-

Column Selection: A GC equipped with a chiral capillary column is used. These columns contain a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) that interacts differently with the two enantiomers.

-

Method Development: The GC method, including the temperature program, carrier gas flow rate, and injector and detector temperatures, is optimized to achieve baseline separation of the enantiomers.

-

Analysis: The enantiomeric mixture is injected into the GC. The two enantiomers will have different retention times, allowing for their separation and quantification.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized using a logical diagram.

Conclusion

This compound, despite its simple alkane structure, provides an excellent case study in stereoisomerism. The presence of two chiral centers leads to a fascinating interplay of enantiomeric and diastereomeric relationships. While the synthesis and separation of its individual stereoisomers are challenging, the application of modern techniques in asymmetric synthesis and chiral chromatography offers viable pathways for their isolation and characterization. A thorough understanding of the stereochemistry of such molecules is fundamental for advancements in various chemical and pharmaceutical disciplines. Further research to experimentally determine the specific properties of each stereoisomer would be a valuable contribution to the field.

References

Synthesis of 3-Ethyl-2,3,4-trimethylpentane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 3-ethyl-2,3,4-trimethylpentane, a saturated hydrocarbon of interest in various fields of chemical research. The synthesis involves a three-step process commencing with a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and culminating in catalytic hydrogenation to yield the target alkane. This document provides a thorough overview of the synthetic strategy, detailed experimental protocols, and the logical relationships between the reaction stages.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached through the construction of a C10 carbon skeleton followed by the removal of a hydroxyl functional group. The chosen pathway involves:

-

Grignard Reaction: The synthesis initiates with the nucleophilic addition of an ethyl Grignard reagent to 3,4-dimethyl-2-pentanone (B3384585). This classic organometallic reaction is highly effective for the formation of carbon-carbon bonds and the creation of a tertiary alcohol intermediate, 3-ethyl-2,4-dimethylpentan-3-ol.

-

Dehydration: The tertiary alcohol is then subjected to dehydration to introduce a double bond, yielding the alkene 3-ethyl-2,4-dimethyl-2-pentene. This elimination reaction is typically acid-catalyzed.

-

Catalytic Hydrogenation: The final step involves the saturation of the carbon-carbon double bond of the alkene intermediate through catalytic hydrogenation. This reduction step affords the desired product, this compound.

This multi-step approach allows for the controlled construction of the highly branched alkane structure.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol via Grignard Reaction

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | Mg | 24.31 | (To be calculated) | (To be calculated) |

| Ethyl bromide | C2H5Br | 108.97 | (To be calculated) | (To be calculated) |

| Anhydrous diethyl ether | (C2H5)2O | 74.12 | (Solvent) | - |

| 3,4-Dimethyl-2-pentanone | C7H14O | 114.19 | (To be calculated) | (To be calculated) |

| Saturated aq. NH4Cl | NH4Cl | 53.49 | (For quenching) | - |

| Anhydrous Na2SO4 | Na2SO4 | 142.04 | (For drying) | - |

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Ketone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of 3,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-ethyl-2,4-dimethylpentan-3-ol.

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure.

-

Step 2: Dehydration of 3-Ethyl-2,4-dimethylpentan-3-ol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Ethyl-2,4-dimethylpentan-3-ol | C10H22O | 158.28 | (To be calculated) | (To be calculated) |

| Concentrated Sulfuric Acid | H2SO4 | 98.08 | (Catalyst) | - |

| Sodium Bicarbonate Solution | NaHCO3 | 84.01 | (For neutralization) | - |

| Anhydrous MgSO4 | MgSO4 | 120.37 | (For drying) | - |

Procedure:

-

Reaction:

-

3-Ethyl-2,4-dimethylpentan-3-ol is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to induce dehydration, and the resulting alkene, 3-ethyl-2,4-dimethyl-2-pentene, is distilled from the reaction mixture.

-

-

Work-up:

-

The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the crude alkene is obtained.

-

-

Purification:

-

The crude 3-ethyl-2,4-dimethyl-2-pentene can be purified by fractional distillation.

-

Step 3: Catalytic Hydrogenation of 3-Ethyl-2,4-dimethyl-2-pentene

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Ethyl-2,4-dimethyl-2-pentene | C10H20 | 140.27 | (To be calculated) | (To be calculated) |

| Palladium on Carbon (10%) | Pd/C | - | (Catalyst) | - |

| Hydrogen Gas | H2 | 2.02 | (Excess) | - |

| Ethanol (B145695) or Ethyl Acetate (B1210297) | - | - | (Solvent) | - |

Procedure:

-

Reaction:

-

3-Ethyl-2,4-dimethyl-2-pentene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon is added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere at a suitable pressure (typically 1-4 atm) until the uptake of hydrogen ceases.

-

-

Work-up:

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.

-

-

Purification:

-

The final product can be purified by fractional distillation.

-

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis.

Quantitative Data

Conclusion

The synthesis of this compound can be effectively achieved through a robust three-step sequence involving a Grignard reaction, dehydration, and catalytic hydrogenation. This guide provides a detailed framework for the synthesis, intended to be a valuable resource for researchers and professionals in the field of chemistry. Further experimental work is necessary to establish optimized reaction conditions and to fully characterize the final product and intermediates.

An In-depth Technical Guide to the Physical Constants of 3-Ethyl-2,3,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the branched alkane, 3-Ethyl-2,3,4-trimethylpentane. The information is presented in a clear and structured format to facilitate its use in research and development settings.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2] As a branched alkane, its physical properties are of interest in various fields, including fuel technology and as a non-polar solvent. Understanding its physical constants is crucial for predicting its behavior in different chemical and physical processes.

Physical Constants

The physical constants of this compound are summarized in the table below. These values have been compiled from various reputable sources.

| Physical Constant | Value | Reference(s) |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][3] |

| CAS Registry Number | 52897-19-5 | [1] |

| Boiling Point | 169 °C | [4] |

| Critical Temperature | 347 °C | [4] |

| Critical Pressure | 20.6 atm | |

| Critical Volume | 592.98 ml/mol | |

| Kovats Retention Index | 969 (Standard non-polar) | [3] |

Experimental Protocols

The determination of the physical constants listed above involves specific experimental methodologies. Below are detailed overviews of the protocols for key experiments.

3.1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[6]

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), and a rubber band.

-

Procedure:

-

A small amount of the this compound sample is placed in the Durham tube.[6]

-

A capillary tube, with its open end down, is inserted into the sample.[6]

-

The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6]

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a vigorous and continuous stream of bubbles is observed.

-

The heat is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

-

3.2. Determination of Critical Temperature and Pressure

The critical temperature is the highest temperature at which a substance can exist as a liquid, and the critical pressure is the minimum pressure required to liquefy the substance at its critical temperature.[8][9]

-

Apparatus: A high-pressure, sealed container with a transparent window, a heating element with precise temperature control, and a pressure gauge.

-

Procedure:

-

A sample of this compound is placed in the sealed container, which is then filled with an inert gas to a specific pressure.

-

The container is gradually heated, and the temperature and pressure are monitored.

-

As the substance is heated, the distinction between the liquid and vapor phases becomes less apparent.

-

The critical point is reached when the meniscus, the boundary between the liquid and vapor, disappears, indicating that the two phases have become indistinguishable.[10]

-

The temperature and pressure at which this occurs are recorded as the critical temperature and critical pressure, respectively.[10]

-

3.3. Kovats Retention Index Determination

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants, aiding in the identification of compounds.[11]

-

Apparatus: A gas chromatograph (GC) equipped with a non-polar capillary column and a flame ionization detector (FID), a syringe for sample injection, and a series of n-alkane standards.

-

Procedure:

-

A mixture of n-alkanes (e.g., C8 to C20) is injected into the GC under isothermal or temperature-programmed conditions. The retention times of each n-alkane are recorded.

-

A sample of this compound is then injected into the GC under the same chromatographic conditions, and its retention time is measured.

-

The Kovats retention index (I) is calculated using the following formula for isothermal conditions: I = 100[n + (log(tunknown) - log(tn)) / (log(tN) - log(tn))] Where:

-

tunknown is the retention time of this compound.

-

tn is the retention time of the n-alkane eluting just before the unknown.

-

tN is the retention time of the n-alkane eluting just after the unknown.

-

n is the carbon number of the earlier eluting n-alkane.

-

N is the carbon number of the later eluting n-alkane.[12][13][14]

-

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the Kovats Retention Index of this compound.

Caption: Workflow for Kovats Retention Index Determination.

References

- 1. Pentane, 3-ethyl-2,3,4-trimethyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C10H22 | CID 521433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Kovats retention index - Wikipedia [en.wikipedia.org]

- 12. sciencing.com [sciencing.com]

- 13. Gas Chromatographic Retention Data [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of 3-Ethyl-2,3,4-trimethylpentane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectral data for 3-Ethyl-2,3,4-trimethylpentane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived spectra for this specific isomer, this guide leverages established spectroscopic principles and data from analogous branched alkanes to present a comprehensive set of predicted data. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure

This compound is a highly branched alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol .[1] Its structure is characterized by a pentane (B18724) backbone with ethyl and methyl substituents.

Caption: Skeletal structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of similar branched alkanes.

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[2] The chemical shift is influenced by the local electronic environment.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Primary (CH₃) | 0.7 - 1.0 | Doublet / Triplet | 15H |

| Secondary (CH₂) | 1.1 - 1.4 | Quartet | 2H |

| Tertiary (CH) | 1.4 - 1.8 | Multiplet | 2H |

The chemical shifts in ¹³C NMR spectroscopy for alkanes are also found in the upfield region of the spectrum. The degree of substitution at a carbon atom significantly affects its chemical shift.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | 10 - 20 |

| Secondary (CH₂) | 20 - 30 |

| Tertiary (CH) | 30 - 40 |

| Quaternary (C) | 35 - 45 |

The infrared spectrum of an alkane is dominated by C-H stretching and bending vibrations. The absence of other functional group absorptions is also a key characteristic.[3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2960 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Symmetric Deformation | ~1375 | Medium |

Electron ionization mass spectrometry of branched alkanes typically results in extensive fragmentation. The molecular ion peak (M+) may be of low abundance or absent, while fragment ions resulting from cleavage at branching points are often prominent.[4]

| m/z | Predicted Relative Abundance | Possible Fragment |

| 142 | Low to absent | [C₁₀H₂₂]⁺ (Molecular Ion) |

| 127 | Low | [M - CH₃]⁺ |

| 113 | Moderate | [M - C₂H₅]⁺ |

| 99 | Moderate | [M - C₃H₇]⁺ |

| 85 | High | [M - C₄H₉]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Very High (likely base peak) | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the liquid alkane sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

Caption: Experimental workflow for NMR spectroscopy.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of the liquid alkane onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.[5]

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.[6]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Experimental Conditions (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.[7]

-

Ion Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column (if applicable): A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on sample concentration.

Data Analysis:

-

Identify the molecular ion peak (if present).

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Cleavage is favored at points of branching due to the formation of more stable carbocations.[4]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

- 1. This compound | C10H22 | CID 521433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Properties of Decane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 75 constitutional isomers of decane (B31447) (C₁₀H₂₂), focusing on their physical properties and the experimental methodologies used for their identification and characterization. The information presented is intended to be a valuable resource for professionals in chemistry, materials science, and pharmacology who require detailed knowledge of these saturated hydrocarbons.

Introduction to Decane Isomers

Decane is an alkane with the chemical formula C₁₀H₂₂. Beyond the straight-chain n-decane, there are 74 structural isomers, each with the same molecular formula but differing in the arrangement of their carbon atoms. This structural diversity leads to variations in their physical and chemical properties, which can be significant in various applications, from fuel composition to their use as solvents or in organic synthesis. The degree of branching in the carbon chain is a key determinant of these properties.

Physical Properties of Selected Decane Isomers

The physical properties of decane isomers, such as boiling point, melting point, and density, are heavily influenced by their molecular structure. Generally, increased branching leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical molecules tend to have higher melting points. Below is a compilation of these properties for n-decane and a selection of its isomers.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) |

| n-Decane | Decane | 174.1[1] | -29.7[1] | 0.730[2] |

| Isodecane | 2-Methylnonane | 166.9[3] | -74.6[3] | 0.726[4] |

| --- | 3-Methylnonane | 167.9[5] | -84.8 | 0.732[6] |

| --- | 4-Methylnonane | 166.0 | - | 0.732 |

| --- | 5-Methylnonane | 165.1[7] | -87.7[8] | 0.733[8] |

| --- | 2,4-Dimethyloctane | 156.4[9][10] | -83.15[10] | 0.726[11] |

| --- | 2,6-Dimethyloctane | 158-160[12][13] | - | 0.730[12] |

| --- | 3,4-Dimethyloctane | 166 | - | - |

| --- | 4,5-Dimethyloctane | 162.14 | -53.99 | 0.743 |

| --- | 2,2,3,3-Tetramethylhexane | 164 | -119 | 0.74 |

| --- | 2,2,5,5-Tetramethylhexane | 137.25 | -12.6 | 0.7212 |

| --- | 2,3,4,5-Tetramethylhexane | - | - | - |

| --- | 3,3,4,4-Tetramethylhexane | - | - | - |

Experimental Protocols for Isomer Identification

The identification and differentiation of decane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a primary technique for separating the volatile isomers of decane. The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the GC column. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated isomer based on its mass spectrum.

Experimental Protocol for GC-MS Analysis of Decane Isomers:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).

-

Sample Preparation:

-

Dilute the sample containing decane isomers in a high-purity volatile solvent such as hexane (B92381) or pentane.

-

The typical concentration range is 10-100 µg/mL.

-

Transfer the prepared sample into a 1.5 mL glass autosampler vial.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers. For enhanced separation of closely boiling isomers, a longer column (e.g., 60 m) or a column with a different stationary phase may be employed.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature should be set to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 5°C/min to 200°C.

-

Hold: Maintain 200°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification.

-

Confirm the identity by comparing the retention time and mass spectrum with those of a certified reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the detailed analysis of decane isomers. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the differentiation of isomers based on their unique branching patterns.

Experimental Protocol for NMR Analysis of Decane Isomers:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Experiment: Standard one-dimensional proton NMR.

-

Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: ~3-4 seconds

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Experiment: Proton-decoupled ¹³C NMR.

-

Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

-

Data Processing: Apply Fourier transform with a line broadening of 1-2 Hz, phase correction, and baseline correction.

-

-

Advanced NMR Experiments (for complex isomers):

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

-

-

Data Interpretation:

-

Analyze the chemical shifts (δ) in both ¹H and ¹³C spectra. Protons in alkanes typically resonate between 0.5 and 2.0 ppm, while carbons resonate between 10 and 60 ppm.

-

The multiplicity (splitting pattern) of signals in the ¹H spectrum provides information about neighboring protons.

-

The number of unique signals in the ¹³C spectrum corresponds to the number of non-equivalent carbon atoms, which is a key indicator of molecular symmetry.

-

Mass Spectrometry (MS) Fragmentation Patterns

For decane isomers, electron ionization (EI) mass spectrometry typically results in extensive fragmentation. The fragmentation patterns can be used to deduce the structure of the isomer.

Interpretation of EI-MS Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak for decane isomers is at m/z 142. For branched alkanes, this peak is often weak or absent.

-

Fragmentation at Branch Points: Branched alkanes tend to fragment at the branch points, leading to the formation of stable secondary or tertiary carbocations.

-

Characteristic Fragment Ions: The mass spectra of alkanes are characterized by clusters of peaks separated by 14 Da (corresponding to CH₂ groups). Common fragment ions include alkyl carbocations at m/z 29 (C₂H₅⁺), 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺). The relative abundance of these fragments can provide clues about the branching structure. For example, a prominent peak at m/z 57 suggests the presence of a butyl group or the formation of a stable tert-butyl cation.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of an unknown decane isomer.

Caption: A logical workflow for the identification of decane isomers.

Conclusion

The 75 constitutional isomers of decane present a fascinating case study in the relationship between molecular structure and physical properties. Their accurate identification is crucial in many scientific and industrial contexts. The combination of gas chromatography for separation and mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation provides a powerful and robust toolkit for the comprehensive analysis of these compounds. This guide has provided both the foundational data and the detailed experimental protocols necessary for researchers and professionals to confidently work with and characterize the diverse family of decane isomers.

References

- 1. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 3. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. vurup.sk [vurup.sk]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. cup.edu.cn [cup.edu.cn]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

Characterization of C10H22 Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of C10H22 branched alkanes. Decane (B31447) (C10H22) has 75 structural isomers, each exhibiting unique physical and chemical properties due to variations in their carbon chain arrangements.[1] These differences are critical in various applications, from fuel technology to chemical synthesis and drug development, where isomeric purity and structural conformation can significantly impact performance and biological activity. This guide outlines the key experimental techniques for isomer differentiation and characterization, including detailed protocols and data interpretation.

Physical Properties of C10H22 Isomers

The degree of branching in C10H22 isomers significantly influences their physical properties. Generally, increased branching leads to a lower boiling point and melting point compared to the straight-chain isomer, n-decane, due to reduced intermolecular van der Waals forces.[1][2] However, highly symmetrical isomers can have unusually high melting points. The densities of branched isomers are also typically lower than that of n-decane.[1] The following tables summarize the physical properties of a selection of C10H22 branched alkane isomers.

Table 1: Physical Properties of Methylnonane and Ethyloctane Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Decane | 124-18-5 | 174.1[3] | -29.7[3] | 0.730[3] |

| 2-Methylnonane | 871-83-0 | 166.9[2] | -74.6[2] | 0.749 (at 20°C)[2] |

| 3-Methylnonane | 5911-04-6 | 167.7 | - | - |

| 5-Methylnonane | 15869-85-9 | 164.9[4] | -87.7[4] | 0.733[4] |

| 3-Ethyloctane | 5881-17-4 | 166 | - | - |

| 4-Ethyloctane | 15869-86-0 | 163.65[5] | -87.69[5] | 0.7340[5] |

Table 2: Physical Properties of Dimethyloctane Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2,4-Dimethyloctane | 4032-94-4 | 156.4[6] | -83.15[6] | 0.732[6] |

| 2,7-Dimethyloctane | 1072-16-8 | 162.2 | - | - |

| 3,3-Dimethyloctane | 4110-44-5 | 160.7 | - | - |

Table 3: Physical Properties of Trimethylheptane Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2,2,4-Trimethylheptane | 14720-74-2 | 152.8 | - | - |

| 2,3,4-Trimethylheptane | 52896-95-4 | 161.1 | - | - |

| 2,3,6-Trimethylheptane | 4032-93-3 | 157.3[7] | - | 0.73[7] |

| 2,5,5-Trimethylheptane | 1189-99-7 | 152.2 | - | - |

| 3,4,5-Trimethylheptane | 9032-75-1 | 165.8 | - | - |

Table 4: Physical Properties of Tetramethylhexane Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2,2,3,3-Tetramethylhexane | 13475-81-5 | 160.33[8] | -53.99[8] | 0.761[8] |

| 2,2,3,4-Tetramethylhexane | 16747-38-9 | 157[8] | -53.99[8] | 0.731[8] |

| 2,2,4,4-Tetramethylhexane | 16747-40-3 | 153[8] | - | 0.747[8] |

| 2,2,5,5-Tetramethylhexane | 1071-81-4 | 137.4[8] | -12.6[8] | 0.734[8] |

| 2,3,4,5-Tetramethylhexane (B12649075) | 16747-42-5 | 161[9] | - | - |

Experimental Protocols for Characterization

The characterization of C10H22 branched alkanes relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography is essential for separating the isomers, while mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier-transform infrared spectroscopy provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like decane isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratios and fragmentation patterns for identification.

-

Sample Preparation:

-

Dilute the C10H22 alkane sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100-1000 ppm.

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Instrumentation:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is typically used for hydrocarbon analysis.[10]

-

Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.[10]

-

Inlet: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.[10] Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 200°C.

-

Final hold: Hold at 200°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Compare the retention times with those of known standards for preliminary identification.

-

Analyze the mass spectrum of each peak, paying close attention to the molecular ion (M+) peak (m/z 142 for C10H22) and the fragmentation pattern.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

-

The fragmentation of branched alkanes in EI-MS is highly informative. Cleavage is favored at the points of branching, as this leads to the formation of more stable secondary and tertiary carbocations.[11] For instance, a prominent peak at m/z 57 (C4H9+) often indicates the presence of a tert-butyl group or the loss of a butyl radical. The molecular ion peak for highly branched alkanes is often weak or absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including the complex mixtures of C10H22 isomers. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of connectivity and stereochemistry.[12]

-

Sample Preparation:

-

Dissolve 5-25 mg of the alkane sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13][14]

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[13][15]

-

Cap the NMR tube and ensure the exterior is clean before insertion into the spectrometer.[15]

-

-

Instrumentation (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

Processing: Fourier transform, phase correction, and baseline correction.

-

-

Instrumentation (¹³C NMR):

-

Spectrometer: 400 MHz or higher field spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Fourier transform, phase correction, and baseline correction.

-

-

¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).[12] The chemical shift is influenced by the degree of substitution, with methine protons (R₃CH) appearing further downfield than methylene (B1212753) (R₂CH₂) and methyl (RCH₃) protons. Signal splitting (multiplicity) provides information about neighboring protons.

-

¹³C NMR: The chemical shifts of carbon atoms in alkanes range from approximately δ 10 to 60 ppm. Quaternary carbons are generally the most deshielded. The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes, FTIR is primarily used to confirm the presence of C-H and C-C single bonds and can provide information about the presence of methyl and methylene groups.

-

Sample Preparation:

-

Instrumentation:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates or ATR crystal should be collected before analyzing the sample.

-

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H single bonds in alkanes.

-

C-H Bending:

-

Methyl (CH₃) groups show a characteristic bending absorption around 1375 cm⁻¹.

-

Methylene (CH₂) groups exhibit a bending (scissoring) vibration near 1465 cm⁻¹.

-

-

The overall pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to each isomer and can be used for identification by comparison with reference spectra.

Conclusion

The characterization of C10H22 branched alkanes requires a multi-technique approach to effectively separate and identify the numerous isomers. GC-MS provides excellent separation and initial identification through fragmentation patterns, while NMR spectroscopy offers detailed structural elucidation. FTIR spectroscopy serves as a valuable complementary technique for confirming the presence of alkane functional groups. By employing the detailed experimental protocols and data interpretation strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize C10H22 isomers for their specific applications.

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. 2-Methylnonane - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Page loading... [guidechem.com]

- 5. octane,4-ethyl- [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,3,4,5-tetramethylhexane [stenutz.eu]

- 10. academic.oup.com [academic.oup.com]